2-Methyltetrahydrofuran

Description

Properties

IUPAC Name |

2-methyloxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5-3-2-4-6-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUJQDFVADABEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | METHYLTETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3972 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9030258 | |

| Record name | 2-Methyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9030258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyltetrahydrofuran appears as a colorless liquid with an ether-like odor. Less dense than water. Vapors heavier than air. Used to make other chemicals and as a solvent., Liquid, Clear, colorless to yellow liquid with a mildly irritating odor of ether; [NTP: CSWG] | |

| Record name | METHYLTETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3972 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furan, tetrahydro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyltetrahydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10927 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

97.3 [mmHg] | |

| Record name | 2-Methyltetrahydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10927 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25265-68-3, 96-47-9 | |

| Record name | METHYLTETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3972 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyltetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025265683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLTETRAHYDROFURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, tetrahydro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9030258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2-methylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyltetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLTETRAHYDROFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCD0VD8ALF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methyltetrahydrofuran (2-MeTHF): A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Greener, High-Performance Solvent

2-Methyltetrahydrofuran (2-MeTHF) is a versatile, bio-based solvent that is increasingly recognized as a superior alternative to traditional ether solvents like tetrahydrofuran (THF) and diethyl ether.[1] Derived from renewable resources such as corn cobs and sugarcane bagasse, 2-MeTHF offers a compelling combination of enhanced performance, improved safety, and a more favorable environmental profile.[1] Its unique physical properties make it a valuable tool in a wide range of applications, from organometallic reactions to extractions and as a component in biofuels.[2][3] This guide provides an in-depth analysis of the core physical properties of 2-MeTHF, offering researchers and drug development professionals the critical data and insights necessary for its effective application.

Molecular Structure and Key Identifiers

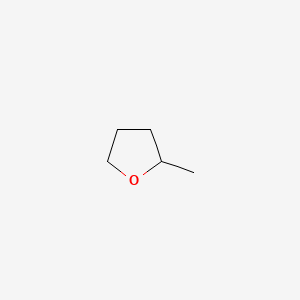

2-MeTHF, also known as 2-methyloxolane, is a cyclic ether with the chemical formula C5H10O.[4] The presence of a methyl group on the tetrahydrofuran ring significantly influences its physical and chemical properties compared to its parent compound, THF.

| Identifier | Value |

| CAS Number | 96-47-9[5] |

| Molecular Formula | C5H10O[4] |

| Molecular Weight | 86.13 g/mol [5] |

| SMILES | CC1CCCO1[6] |

| InChI | 1S/C5H10O/c1-5-3-2-4-6-5/h5H,2-4H2,1H3[6] |

Caption: Molecular structure of this compound.

Core Physical Properties

The distinct physical properties of 2-MeTHF contribute to its advantages in various chemical processes. Its higher boiling point and lower melting point compared to THF provide a wider operational temperature range.[2]

| Property | Value |

| Appearance | Clear, colorless liquid[3][7] |

| Odor | Ether-like[7][8] |

| Boiling Point | 78-80 °C[5] |

| Melting Point | -136 °C[4] |

| Density | 0.86 g/mL at 25 °C[5] |

| Viscosity | 0.60 cP at 20°C[9] |

| Refractive Index | 1.406 at 20 °C[6] |

| Vapor Pressure | 136 hPa at 20 °C[6] |

| Flash Point | -11 °C (-12 °F)[7] |

| Autoignition Temperature | 260 °C (500 °F)[7] |

| Dielectric Constant | 6.97[9] |

| Dipole Moment | 1.38 D[9] |

Solubility Characteristics: A Key Advantage

A defining feature of 2-MeTHF is its limited miscibility with water, a property that simplifies work-up procedures and solvent recycling.[1][4] Unlike THF, which is fully miscible with water, 2-MeTHF forms a separate organic phase, allowing for easy separation from aqueous mixtures.[4][10] This "inverse solubility," where solubility in water decreases with increasing temperature, is a rare and advantageous characteristic.[4]

| Solvent | Solubility |

| Water | 14 g/100 g at 20 °C[11] |

| Organic Solvents | Freely soluble in most organic solvents[2][12] |

The limited water miscibility of 2-MeTHF facilitates the formation of an azeotrope with water, which boils at 71°C and is composed of 89.4% 2-MeTHF and 10.6% water by weight.[11] This property is instrumental in drying the solvent and in recovery processes.[1]

Caption: Solubility profile of this compound.

Applications in Research and Development

The unique physical properties of 2-MeTHF make it a preferred solvent in several key areas of chemical synthesis and drug development:

-

Organometallic Reactions: It is an excellent solvent for Grignard reagents, organolithium compounds, and metal-catalyzed coupling reactions.[4][13] The oxygen atom in the ring can coordinate with metal ions, and its higher boiling point allows for reactions at elevated temperatures compared to THF.[1][4]

-

Low-Temperature Chemistry: Its very low melting point makes it suitable for reactions requiring cryogenic conditions.[4] 2-MeTHF forms a glass upon cooling, which is advantageous for spectroscopic studies at low temperatures.

-

Extractions: Due to its limited water miscibility and ability to form clean phase separations, 2-MeTHF is an efficient extraction solvent.[10] It can often replace less desirable halogenated solvents like dichloromethane.[1]

-

Biphasic Reactions: Its properties are ideal for biphasic reaction systems, facilitating easy product separation and catalyst recycling.[4]

Safety and Handling

This compound is a highly flammable liquid and should be handled with appropriate safety precautions.[1][7]

| Hazard | Precaution |

| Flammability | Highly flammable liquid and vapor.[6] Keep away from heat, sparks, and open flames.[7] |

| Peroxide Formation | Can form explosive peroxides upon exposure to air and light.[2][7] It is often supplied with an inhibitor like butylated hydroxytoluene (BHT).[7] |

| Health Hazards | Harmful if swallowed and can cause serious eye irritation.[6][7] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[7][14] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and oxidizing agents.[15] Storage under a nitrogen blanket is recommended to prevent peroxide formation.[7] |

Environmental Profile: A Sustainable Choice

2-MeTHF is considered a "green" solvent due to its derivation from renewable biomass and its more favorable environmental footprint compared to many petroleum-based solvents.[16][17] Life cycle assessments have shown that its production can result in significantly lower greenhouse gas emissions compared to the conventional manufacturing of THF.[18] Furthermore, 2-MeTHF is biodegradable, reducing its long-term environmental impact.[17] Its ease of recycling through distillation further enhances its sustainability profile.[17]

Caption: Environmental advantages of this compound.

Experimental Protocols

Protocol 1: Determination of Water Content in 2-MeTHF via Karl Fischer Titration

This protocol describes a standard method for quantifying the water content in 2-MeTHF, a critical parameter for many moisture-sensitive reactions.

Methodology:

-

Instrument Setup: Prepare a coulometric or volumetric Karl Fischer titrator according to the manufacturer's instructions.

-

Reagent Preparation: Use a suitable Karl Fischer reagent, ensuring it is fresh and has been properly standardized if using a volumetric system.

-

Sample Preparation: Directly inject a known volume or weight of the 2-MeTHF sample into the titration cell.

-

Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

-

Calculation: The instrument's software will calculate the water content, typically expressed in parts per million (ppm) or percentage.

Self-Validation:

-

Run a blank analysis using the same solvent used for the sample to determine the background moisture level.

-

Analyze a certified water standard to verify the accuracy of the instrument and reagents.

-

Perform replicate analyses of the 2-MeTHF sample to ensure the precision of the results.

Conclusion

This compound presents a compelling case as a high-performance, sustainable solvent for modern chemical research and development. Its unique physical properties, particularly its broad liquid range, limited water miscibility, and favorable environmental profile, offer significant advantages over traditional solvents. By understanding and leveraging these properties, researchers, scientists, and drug development professionals can enhance reaction efficiency, simplify purification processes, and contribute to greener and more sustainable chemical practices.

References

-

This compound (2-MethylTHF) | Monument Chemical. (2025, January 22). Retrieved from [Link]

-

This compound. In Wikipedia. Retrieved from [Link]

-

This compound | C5H10O | CID 7301. In PubChem. Retrieved from [Link]

-

2-MeTHF (this compound). In Common Organic Chemistry. Retrieved from [Link]

-

2-MeTHF | Featured Products. In CM Fine Chemicals. Retrieved from [Link]

-

This compound. In Solubility of Things. Retrieved from [Link]

-

SAFETY DATA SHEET - Nova Molecular. (2024, December 9). Retrieved from [Link]

-

Why this compound Is a Sustainable Solvent. (2025, November 9). In Engineer Fix. Retrieved from [Link]

-

Exploring the Green Potential: this compound as a Sustainable Solvent. In NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

This compound. In Stenutz. Retrieved from [Link]

-

This compound: Main Properties, Production Processes, and Application in Extraction of Natural Products. (2025, September 2). In ResearchGate. Retrieved from [Link]

-

Safety Data Sheet: this compound. In Carl ROTH. Retrieved from [Link]

-

Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources. In PubMed. Retrieved from [Link]

-

Viscosity and density of this compound as a function of temperature. (1979, January 31). In OSTI.GOV. Retrieved from [Link]

-

2-METHF (2-METHYL TETRAHYDROFURANE). In Ataman Kimya. Retrieved from [Link]

-

Recent advancements on the use of this compound in organometallic chemistry. (2016, December 7). In PMC - NIH. Retrieved from [Link]

Sources

- 1. engineerfix.com [engineerfix.com]

- 2. This compound | 96-47-9 [chemicalbook.com]

- 3. 2-MeTHF | Featured Products | CM Fine Chemicals - Fine Chemicals & Ingredients - Switzerland [cm-finechemicals.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound (2-MeTHF) [commonorganicchemistry.com]

- 6. 2-甲基四氢呋喃 (stabilised) for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 7. monumentchemical.com [monumentchemical.com]

- 8. This compound | C5H10O | CID 7301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [stenutz.eu]

- 10. chempoint.com [chempoint.com]

- 11. furan.com [furan.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Recent advancements on the use of this compound in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. novamolecular.com [novamolecular.com]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

- 18. Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]

The Green Horizon: A Technical Guide to the Synthesis of 2-Methyltetrahydrofuran from Renewable Resources

Abstract: This technical guide provides an in-depth exploration of the synthesis of 2-methyltetrahydrofuran (2-MeTHF), a promising green solvent and biofuel component, from renewable biomass resources. As the chemical industry pivots towards sustainability, the transition from petrochemical feedstocks to bio-based alternatives is paramount. This document offers researchers, scientists, and drug development professionals a comprehensive overview of the primary synthetic pathways, detailed experimental protocols, and critical analysis of the catalytic systems involved in the production of 2-MeTHF from levulinic acid and furfural. By elucidating the mechanistic intricacies and providing a comparative analysis of various methodologies, this guide aims to empower the scientific community to advance the development and optimization of sustainable chemical manufacturing processes.

Introduction: The Imperative for a Bio-Based Economy

The escalating concerns over climate change and the depletion of fossil fuels have catalyzed a paradigm shift in the chemical industry towards renewable feedstocks.[1] Biomass, an abundant and carbon-neutral resource, has emerged as a cornerstone of this transition, offering a sustainable pathway to a wide array of valuable platform chemicals.[2][3] Among these, this compound (2-MeTHF) has garnered significant attention as a versatile and environmentally benign solvent.[4][5] Derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass, 2-MeTHF presents a compelling alternative to conventional, often hazardous, petroleum-derived solvents like tetrahydrofuran (THF) and dichloromethane.[6][7]

2-MeTHF exhibits a unique combination of desirable physicochemical properties. Its higher boiling point (80°C) compared to THF (66°C) allows for reactions at elevated temperatures, while its limited miscibility with water simplifies product extraction and solvent recycling, a key tenet of green chemistry.[8][9] Furthermore, preliminary toxicological assessments have indicated a favorable safety profile, suggesting its potential for broader application in the pharmaceutical and fine chemical industries.[4] This guide will delve into the two principal routes for 2-MeTHF synthesis from biomass-derived precursors: the hydrogenation of levulinic acid and the hydrodeoxygenation of furfural.

Primary Synthetic Pathways from Renewable Feedstocks

The conversion of lignocellulosic biomass into 2-MeTHF predominantly proceeds through two key platform molecules: levulinic acid (LA) and furfural.[4][10] Both are accessible from the carbohydrate fractions of biomass, with LA typically derived from hexose (C6) sugars and furfural from pentose (C5) sugars.[11][12]

The Levulinic Acid Route: A Stepwise Hydrogenation Cascade

The synthesis of 2-MeTHF from levulinic acid is a multi-step catalytic hydrogenation process that involves key intermediates, namely γ-valerolactone (GVL) and 1,4-pentanediol (1,4-PDO).[11][13] This pathway is often favored due to the high selectivity achievable for 2-MeTHF.[11]

The overall transformation can be summarized as follows:

-

Hydrogenation of Levulinic Acid to γ-Valerolactone (GVL): The initial step involves the hydrogenation of the ketone group of LA and subsequent intramolecular esterification (cyclization) to form the stable intermediate GVL. This reaction is typically catalyzed by a variety of heterogeneous catalysts, with ruthenium (Ru) and nickel (Ni) based systems being particularly effective.[5][14]

-

Hydrogenolysis of γ-Valerolactone to 1,4-Pentanediol (1,4-PDO): The lactone ring of GVL is then opened via hydrogenolysis to yield 1,4-PDO. This step often requires more forcing conditions and is a critical juncture where catalyst selection influences the final product distribution.[11]

-

Dehydration of 1,4-Pentanediol to this compound: The final step is the intramolecular dehydration (cyclization) of 1,4-PDO to form the desired 2-MeTHF. This reaction is typically acid-catalyzed.[11]

The causality behind the choice of a multi-step pathway lies in the thermodynamic stability of the GVL intermediate. Direct conversion of LA to 2-MeTHF is challenging, and controlling the reaction to proceed through the GVL and 1,4-PDO intermediates allows for higher selectivity and yield. Bimetallic catalysts, such as Ni-Cu, have shown exceptional performance in this cascade reaction, with the different metals facilitating different steps of the transformation.[1] The support material also plays a crucial role, with acidic supports like zeolites or mixed metal oxides promoting the dehydration steps.

Caption: Reaction pathway for the synthesis of 2-MeTHF from levulinic acid.

The Furfural Route: A Direct Hydrodeoxygenation Approach

Furfural, readily obtained from the acid-catalyzed dehydration of pentose sugars from hemicellulose, provides a more direct route to 2-MeTHF.[12][13] This pathway involves a series of hydrogenation and hydrodeoxygenation steps.

The reaction sequence can proceed through two main routes:

-

Route A: Furfural is first hydrogenated to furfuryl alcohol, which is then hydrodeoxygenated to 2-methylfuran (2-MF). Subsequent hydrogenation of the furan ring in 2-MF yields 2-MeTHF.

-

Route B: Furfural undergoes hydrodeoxygenation to 2-methylfuran, followed by hydrogenation to 2-MeTHF.

The choice of catalyst is critical in directing the reaction towards the desired product and minimizing the formation of byproducts such as tetrahydrofurfuryl alcohol, pentanols, and cyclopentanone.[11] Bimetallic catalysts, such as Cu-Pd, have demonstrated high efficiency in the one-pot conversion of furfural to 2-MeTHF.[15]

Caption: Reaction pathways for the synthesis of 2-MeTHF from furfural.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the synthesis of 2-MeTHF from levulinic acid, including the preparation of a highly efficient bimetallic catalyst. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Catalyst Preparation: Ni-Cu/Al₂O₃-ZrO₂ Bifunctional Catalyst

This protocol details the preparation of a highly active and selective nickel-copper bimetallic catalyst supported on a mixed alumina-zirconia oxide support, as adapted from the literature.[1] The synergy between Ni and Cu is crucial; Ni provides high hydrogenation activity, while Cu enhances selectivity towards 2-MeTHF. The mixed oxide support provides the necessary acidity for the dehydration steps and contributes to the catalyst's stability.

Materials:

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Zirconyl nitrate hydrate (ZrO(NO₃)₂·xH₂O)

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Citric acid

-

Deionized water

-

Ammonia solution (25 wt%)

Procedure:

-

Support Preparation (Al₂O₃-ZrO₂):

-

Dissolve appropriate amounts of zirconyl nitrate hydrate and aluminum nitrate nonahydrate in deionized water to achieve the desired Al:Zr molar ratio (e.g., 9:1).

-

Add a solution of citric acid (as a chelating agent) to the nitrate solution under vigorous stirring. The molar ratio of citric acid to total metal ions should be approximately 1.2:1.

-

Adjust the pH of the solution to ~7 by the dropwise addition of ammonia solution to form a gel.

-

Age the gel at 60°C for 12 hours.

-

Dry the gel at 120°C for 12 hours.

-

Calcine the dried solid in air at 600°C for 4 hours to obtain the Al₂O₃-ZrO₂ support.

-

-

Impregnation of Metals:

-

Prepare an aqueous solution containing the desired amounts of nickel(II) nitrate hexahydrate and copper(II) nitrate trihydrate (e.g., to achieve 10 wt% Ni and 10 wt% Cu loading).

-

Add the prepared Al₂O₃-ZrO₂ support to the metal nitrate solution.

-

Stir the mixture at room temperature for 24 hours to ensure uniform impregnation.

-

Remove the water under vacuum at 60°C.

-

Dry the impregnated support at 120°C overnight.

-

-

Catalyst Activation:

-

Calcine the dried catalyst precursor in air at 400°C for 4 hours.

-

Prior to the reaction, reduce the calcined catalyst in a stream of hydrogen (e.g., 5% H₂ in N₂) at 500°C for 4 hours.

-

Cool the activated catalyst to room temperature under a nitrogen atmosphere.

-

Synthesis of 2-MeTHF from Levulinic Acid

This protocol describes a typical batch reactor setup for the hydrogenation of levulinic acid to 2-MeTHF using the prepared Ni-Cu/Al₂O₃-ZrO₂ catalyst.

Materials:

-

Levulinic acid (LA)

-

Activated Ni-Cu/Al₂O₃-ZrO₂ catalyst

-

Solvent (e.g., 1,4-dioxane or water)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and gas inlet/outlet.

-

Hydrogen gas (high purity)

Procedure:

-

Reactor Loading:

-

Charge the autoclave with levulinic acid (e.g., 10 mmol), the activated Ni-Cu/Al₂O₃-ZrO₂ catalyst (e.g., 0.5 g), and the solvent (e.g., 50 mL).

-

-

System Purging:

-

Seal the reactor and purge several times with nitrogen to remove any air.

-

Subsequently, purge with hydrogen gas.

-

-

Reaction Execution:

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 MPa).

-

Begin stirring and heat the reactor to the target temperature (e.g., 220°C).

-

Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 6 hours), monitoring the pressure to track hydrogen consumption.

-

-

Product Recovery and Analysis:

-

After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Open the reactor and separate the catalyst from the liquid product mixture by filtration or centrifugation.

-

Analyze the liquid products using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of levulinic acid and the selectivity to 2-MeTHF and other products.

-

Caption: General experimental workflow for 2-MeTHF synthesis.

Comparative Analysis of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the efficiency and selectivity of 2-MeTHF synthesis. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Catalytic Performance in the Conversion of Levulinic Acid to 2-MeTHF

| Catalyst | Support | Temp (°C) | Pressure (MPa H₂) | Time (h) | LA Conv. (%) | 2-MeTHF Yield (%) | 2-MeTHF Sel. (%) | Reference |

| 10%Ni-10%Cu | Al₂O₃-ZrO₂ | 220 | 4.0 | 6 | 100 | 91.8 | 99.8 | [1] |

| Ru-N-Triphos complex | - | 160 | 5.5 | 24 | >99 | 87 | - | [4] |

| Pt-Mo | H-β-zeolite | 130 | 5.0 | 24 | >99 | 86 | - | [16] |

| 5%Re/C + 5%Pd/C | Carbon | 200 | 6.9 | 6 | - | 90 | - | [11] |

| Ni-Cu | Al₂O₃ | 250 | 7.0 | 5 | - | 56 | - | [11] |

| Co phosphine complex | - | 150 | 5.0 | 24 | - | ≥97.0 | - | [1] |

Table 2: Catalytic Performance in the Conversion of Furfural to 2-MeTHF

| Catalyst | Support | Temp (°C) | Pressure (MPa H₂) | Time (h) | Furfural Conv. (%) | 2-MeTHF Yield (%) | 2-MeTHF Sel. (%) | Reference |

| 10%Cu-5%Pd | ZrO₂ | 220 | (2-propanol) | 4 | - | 78.8 | - | [15] |

| Ni-P@C | Carbon | 260 | 2.0 | 8 | - | 72.2 | - | [15] |

| Pd/C | Carbon | 245 | 1.0 | - | >99 | 50 | - | [14][17] |

Mechanistic Insights and Causality

The high efficiency of bimetallic catalysts like Ni-Cu/Al₂O₃-ZrO₂ can be attributed to a synergistic effect between the two metals.[1] Nickel is highly active for hydrogenation, while copper is known to promote the hydrogenolysis of the C-O bond in the GVL intermediate. The zirconia in the support enhances the acidity, which is crucial for the final dehydration step of 1,4-PDO to 2-MeTHF. The choice of reaction temperature is a critical parameter; lower temperatures favor the formation of GVL, while higher temperatures are required for the subsequent conversion to 2-MeTHF. However, excessively high temperatures can lead to undesired side reactions and catalyst deactivation.[11]

The use of a hydrogen-donor solvent like isopropanol can, in some systems, replace the need for high-pressure gaseous hydrogen, offering a potentially safer and more economical process through catalytic transfer hydrogenation.[11]

Techno-Economic Considerations

The economic viability of producing 2-MeTHF from renewable resources is a key factor for its industrial-scale implementation. The cost of the raw material, either levulinic acid or furfural derived from biomass, is a significant contributor to the overall process cost.[15][18] The production cost of levulinic acid from lignocellulosic biomass has been estimated to be in the range of $1011 per metric ton.[15]

The choice of catalyst also has a substantial economic impact. While noble metal catalysts (e.g., Ru, Pd, Pt) often exhibit high activity, their cost can be prohibitive for large-scale production.[19] This has driven research towards more abundant and less expensive non-noble metal catalysts, such as those based on nickel and copper.[1][7]

Energy consumption, particularly for heating the reactors and for hydrogen production, is another major operational cost.[6] Process intensification, such as combining reaction and separation steps or developing more active catalysts that operate under milder conditions, is crucial for improving the economic feasibility. A techno-economic analysis of a biorefinery concept producing GVL, 2-MeTHF, and 5-hydroxymethylfurfural (5-HMF) from spruce estimated the minimum selling price of 2-MeTHF to be 1.64 €/kg.[20]

Conclusion and Future Outlook

The synthesis of this compound from renewable resources represents a significant advancement in the development of a sustainable chemical industry. The pathways from both levulinic acid and furfural have demonstrated high potential, with ongoing research focused on the development of more efficient, selective, and cost-effective catalytic systems. Non-noble metal catalysts, particularly bimetallic formulations, have shown performance comparable to their precious metal counterparts, paving the way for more economical production processes.

Future research should focus on several key areas:

-

Catalyst Durability and Recyclability: Long-term stability of catalysts under real-world conditions is crucial for industrial applications.

-

Process Integration: Integrating the production of 2-MeTHF into a broader biorefinery concept, where all biomass components are valorized, will enhance the overall economic viability.

-

Use of Crude Biomass Streams: Developing robust catalysts that can tolerate impurities present in crude biomass hydrolysates will simplify upstream processing and reduce costs.

By addressing these challenges, the scientific and industrial communities can accelerate the transition to a bio-based economy, with 2-MeTHF playing a pivotal role as a green solvent and fuel additive.

References

- Ayodele, B. V., et al. (2022). This compound (2-MeTHF)

- Catalytic hydrodeoxygenation of neat levulinic acid into this compound using a cobalt phosphine complex and Sc(OTf)3 co-catalytic system - Green Chemistry (RSC Publishing). (n.d.).

- This compound - Wikipedia. (n.d.).

- Catalytic Conversion of Levulinic Acid into this compound: A Review - MDPI. (2024, January 2).

- Highly efficient hydrogenation of levulinic acid into this compound over Ni–Cu/Al2O3–ZrO2 bifunctional catalysts - Green Chemistry (RSC Publishing). (n.d.).

- Levulinic acid production from furfural: process development and techno-economics - Green Chemistry (RSC Publishing). (2022, March 24).

- Kinetics of Hydrogenation of Aqueous Levulinic Acid over Bimetallic Ru–Ni/MMT C

- Catalytic Conversion of Levulinic Acid into this compound: A Review - PMC - NIH. (2024, January 2).

- Techno-economic evaluation of a biorefinery to produce γ-valerolactone (GVL), this compound (2-MTHF) and 5-hydroxymethylfurfural (5-HMF)

- US20100099895A1 - Process for one-stage preparation of this compound from furfural over a catalyst - Google P

- Recent advancements on the use of this compound in organometallic chemistry - PMC - NIH. (2016, December 7).

- One-Pot Transformation of Levulinic Acid to this compound Catalyzed by Pt–Mo/H-β in Water | Semantic Scholar. (2016, February 25).

- Solvent Applications of this compound in Organometallic and - d

- Biomass-derived this compound platform: a focus on precious and non-precious metal-based catalysts for the biorefinery | Request PDF - ResearchG

- Catalytic Conversion of Levulinic Acid into this compound: A Review. (2024, January 2).

- x Ni– y Cu–ZrO 2 catalysts for the hydrogenation of levulinic acid to gamma valorlactone. (2018, February 21).

- One-pot production of bio-based this compound and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches - NIH. (2025, July 24).

- Mini-Review on the Synthesis of Furfural and Levulinic Acid

- Catalytic Transformation of Levulinic Acid to this compound Using Ruthenium–N-Triphos Complexes | ACS Catalysis - ACS Public

- Cascade Strategy for the Tunable Catalytic Valorization of Levulinic Acid and γ-Valerolactone to this compound and Alcohols - MDPI. (n.d.).

- Simulation of Furfural and Levulinic Acid Production from Lignocellulosic Biomass - Jurnal Teknik Kimia dan Lingkungan. (n.d.).

- WO2009003882A1 - Method for the one-step synthesis of this compound from furfural and a catalyst - Google P

- Cu1Ni2/Al2O3 Catalyst from Its Hydrotalcite Precusor with Highly Active Sites for Efficient Hydrogenation of Levulinic Acid Toward this compound - MDPI. (n.d.).

- This compound (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry - PubMed. (n.d.).

- Precursor-Driven Catalytic Performances of Al2O3-Supported Earth-Abundant Ni Catalysts in the Hydrogenation of Levulinic Acid and Hydroxymethylfurfural into Added-Value Chemicals - NIH. (n.d.).

Sources

- 1. Highly efficient hydrogenation of levulinic acid into this compound over Ni–Cu/Al2O3–ZrO2 bifunctional catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Catalytic Conversion of Levulinic Acid into this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Precursor-Driven Catalytic Performances of Al2O3-Supported Earth-Abundant Ni Catalysts in the Hydrogenation of Levulinic Acid and Hydroxymethylfurfural into Added-Value Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advancements on the use of this compound in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. datapdf.com [datapdf.com]

- 10. researchgate.net [researchgate.net]

- 11. Catalytic Conversion of Levulinic Acid into this compound: A Review [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. This compound | C5H10O | CID 7301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Levulinic acid production from furfural: process development and techno-economics - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Scale-Up for the Conversion of Corn Stover-Derived Levulinic Acid into this compound [mdpi.com]

- 18. jurnal.polinema.ac.id [jurnal.polinema.ac.id]

- 19. mdpi.com [mdpi.com]

- 20. Catalytic Conversion of Levulinic Acid into this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methyltetrahydrofuran: A Technical Guide to a Premier Bio-Based Solvent for Sustainable Drug Development

Executive Summary

2-Methyltetrahydrofuran (2-MeTHF) is emerging as a superior, bio-based solvent, addressing the critical need for sustainable and efficient chemical synthesis in the pharmaceutical and fine chemical industries. Derived from renewable feedstocks like corncobs and sugarcane bagasse, it presents a compelling alternative to traditional petroleum-derived solvents such as Tetrahydrofuran (THF) and dichloromethane (DCM).[1][2] This guide provides an in-depth analysis of 2-MeTHF, detailing its synthesis, physicochemical properties, and extensive applications in organometallic chemistry and biphasic reactions. We explore the mechanistic advantages that confer its enhanced performance—including increased reaction yields, improved safety, and simplified downstream processing—and provide actionable protocols for its integration into laboratory and process scale workflows.

Introduction: The Imperative for Greener Solvents in Research and Development

The principles of green chemistry are increasingly guiding solvent selection in pharmaceutical and chemical research, prioritizing the reduction of environmental impact without compromising process efficiency.[1] Solvents constitute the majority of non-aqueous liquid waste in these sectors, making the adoption of sustainable alternatives a primary objective. This compound (2-MeTHF) has been identified as a leading green solvent, produced from non-food biomass sources like furfural or levulinic acid.[3] Its favorable environmental profile, including biodegradability and a lower carbon footprint compared to petrochemical counterparts, combined with unique physical properties, makes it a versatile and high-performing medium for a wide array of chemical transformations.[4][5]

From Biomass to Benchtop: The Synthesis of 2-MeTHF

The sustainable origin of 2-MeTHF is a cornerstone of its value proposition. The primary manufacturing routes begin with lignocellulosic biomass, which is processed to yield key platform chemicals.[4][6]

-

Furfural Pathway: Pentosans (hemicellulose) from agricultural residues like corncobs are hydrolyzed to produce furfural.[5] Subsequent catalytic hydrogenation and hydrodeoxygenation steps convert furfural into 2-methylfuran and finally to 2-MeTHF.[7]

-

Levulinic Acid Pathway: Hexose sugars from cellulose can be converted to levulinic acid, which is then catalytically hydrogenated to γ-valerolactone (GVL) and further to 2-MeTHF.[3][8]

This bio-based production significantly reduces the reliance on fossil fuels inherent in the manufacturing of traditional solvents.[4]

Core Physicochemical Properties: A Comparative Analysis

The utility of 2-MeTHF stems from a unique combination of physical properties that distinguish it from commonly used ethereal and chlorinated solvents. Its higher boiling point allows for a broader operational temperature range, while its limited, temperature-dependent water miscibility is a significant advantage in reaction workups.[1][9]

| Property | This compound (2-MeTHF) | Tetrahydrofuran (THF) | Toluene | Dichloromethane (DCM) |

| Source | Renewable (Biomass)[1] | Petrochemical | Petrochemical | Petrochemical |

| Molecular Weight ( g/mol ) | 86.13[9] | 72.11 | 92.14 | 84.93 |

| Boiling Point (°C) | 80.2[9][10] | 66[1] | 111 | 39.8[11] |

| Melting Point (°C) | -136[9][10] | -108.4 | -95 | -96.7 |

| Density (g/mL @ 20°C) | 0.854[10] | 0.889 | 0.867 | 1.326 |

| Solubility in Water (wt% @ 20°C) | 14.4[9] | Miscible | 0.05 | 1.3 |

| Water Solubility in Solvent (wt% @ 20°C) | 4.4[12][13] | Miscible | 0.03 | 0.2 |

| Azeotrope with Water (wt% water, BP) | 10.6%, 71°C[12][14] | None | 13.5%, 84.1°C | 1.5%, 38.1°C |

| Flash Point (°C) | -11[10] | -14 | 4 | N/A |

| Peroxide Formation | Lower tendency than THF[1][15] | High | Low | None |

Applications in Synthetic Chemistry: A Mechanistic Perspective

2-MeTHF excels as a replacement for THF and other solvents in a variety of critical transformations, particularly those central to pharmaceutical synthesis.

Organometallic Chemistry: Grignard and Lithiation Reactions

The choice of an ethereal solvent is critical for the formation and reactivity of organometallic reagents.[16]

-

Grignard Reactions: 2-MeTHF is an exceptional medium for Grignard reactions.[8][10][15] Its Lewis basicity is sufficient to solvate the magnesium center, but its weaker coordinating ability compared to THF can increase the reactivity of the Grignard reagent, leading to higher yields—in some cases increasing from 92% to 98%.[17][18] The higher boiling point of 2-MeTHF allows for the formation of challenging Grignard reagents from less reactive halides, such as aryl chlorides, which may require reflux temperatures.[19]

-

Lithiation Reactions: A significant drawback of THF is its susceptibility to deprotonation by strong bases like n-butyllithium (n-BuLi), leading to solvent degradation.[16][20] The methyl group at the C-2 position in 2-MeTHF sterically hinders this deprotonation, dramatically increasing the stability of organolithium reagents.[1][20] This enhanced stability permits reactions to be run at higher temperatures and for longer durations, improving process robustness.[16]

Metal-Catalyzed Cross-Coupling Reactions

2-MeTHF is an effective solvent for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[8][16][21] Its higher boiling point is a key advantage, as many catalytic cycles benefit from elevated temperatures to improve reaction rates, catalyst turnover, and substrate scope.[11][16]

Reductions and Hydrogenations

The solvent is well-suited for reductions using reagents like lithium aluminum hydride (LiAlH₄).[8][19] Its stability and appropriate solvating properties are comparable to THF in these transformations.[8] In hydrogenation processes, 2-MeTHF serves as a reliable reaction medium.[15]

Biphasic Reactions and Extractions

This is an area where 2-MeTHF offers transformative advantages over both THF and halogenated solvents like DCM.[1][8]

-

Causality of Performance: Unlike the fully water-miscible THF, 2-MeTHF has limited solubility in water.[9][19] Upon quenching a reaction with an aqueous solution, the reaction mixture readily separates into distinct organic and aqueous phases. This eliminates the common industrial problem of having to add a second organic solvent (like toluene or ethyl acetate) to achieve phase separation when THF is used.[19] This simplification reduces solvent usage and waste, aligning with green chemistry principles.

-

DCM Replacement: 2-MeTHF is an excellent substitute for DCM in biphasic systems.[1][19] It provides clean phase separations, often with less tendency to form emulsions, streamlining the workup process.[19] Being a non-halogenated, bio-based solvent, it is a much more environmentally benign option.[18]

Workflow Integration: Practical Considerations and Protocols

Integrating 2-MeTHF into laboratory workflows is straightforward, but understanding its unique properties is key to maximizing its benefits.

Sources

- 1. engineerfix.com [engineerfix.com]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic Conversion of Levulinic Acid into this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. One-pot production of bio-based this compound and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic synthesis of renewable 2-methylfuran from furfural - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00229F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. monumentchemical.com [monumentchemical.com]

- 11. scispace.com [scispace.com]

- 12. 2-MeTHF | Featured Products | CM Fine Chemicals - Fine Chemicals & Ingredients - Switzerland [cm-finechemicals.com]

- 13. furan.com [furan.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. nbinno.com [nbinno.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. yinobio.net [yinobio.net]

- 18. chempoint.com [chempoint.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Recent advancements on the use of this compound in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Spectroscopic data for 2-Methyltetrahydrofuran (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Methyltetrahydrofuran

Introduction: Characterizing a Greener Solvent

This compound (2-MeTHF) is a five-membered cyclic ether with the chemical formula C₅H₁₀O and a molecular weight of 86.13 g/mol .[1][2][3] Increasingly recognized as a sustainable alternative to other ether solvents like tetrahydrofuran (THF) and diethyl ether, 2-MeTHF is derived from renewable resources such as levulinic acid. Its higher boiling point (approx. 80°C), limited miscibility with water at room temperature, and greater stability in the presence of organometallics make it a valuable solvent in chemical synthesis and drug development.[4]

This guide serves as a comprehensive technical resource for researchers, scientists, and quality control professionals. It provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally identify and characterize this compound. The focus is not merely on the data itself, but on the underlying principles and experimental logic that ensure accurate structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides a detailed map of the chemical environment of each atom, revealing the carbon skeleton and the placement of protons.

-

Expert Insight: The Choice of Solvent The selection of a deuterated solvent is critical for NMR analysis. Chloroform-d (CDCl₃) is a common and effective choice for a moderately polar compound like 2-MeTHF as it dissolves the sample well and its residual proton signal (at ~7.26 ppm) typically does not interfere with the analyte's signals.[4][5]

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and spin-spin coupling.

-

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-MeTHF and dissolve it in ~0.6 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

Data and Interpretation The ¹H NMR spectrum of 2-MeTHF is complex due to the molecule's chirality and the resulting diastereotopic nature of the protons on the ring. The spectrum displays overlapping multiplets for the ring protons and a characteristic doublet for the methyl group.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H2 (methine) | ~3.94 | Multiplet (m) | - |

| H5a, H5b (methylene, α to O) | ~3.89, ~3.71 | Multiplet (m) | - |

| H3a, H3b (methylene) | ~1.99, ~1.41 | Multiplet (m) | - |

| H4a, H4b (methylene) | ~1.89 | Multiplet (m) | - |

| CH₃ (methyl) | ~1.23 | Doublet (d) | J = 6.0 Hz |

Table 1: ¹H NMR Data for this compound in CDCl₃ (400 MHz).[6]

-

Causality in the Spectrum:

-

H2 Proton: This single proton on the chiral center is coupled to the three methyl protons and the two protons on C3, resulting in a complex multiplet.

-

H5 Protons: These two protons are adjacent to the electronegative oxygen atom, causing them to be deshielded and appear at a downfield shift (~3.7-3.9 ppm). They are diastereotopic and couple with each other (geminal coupling) and with the H4 protons, forming complex multiplets.

-

H3 & H4 Protons: These four methylene protons produce a series of overlapping multiplets in the upfield region (~1.4-2.0 ppm).

-

Methyl Protons: The three equivalent protons of the methyl group are coupled only to the H2 proton, resulting in a clean doublet.

-

¹³C NMR Spectroscopy

Carbon NMR reveals the number of unique carbon environments in the molecule.

-

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample is typically required (20-50 mg in ~0.6 mL of CDCl₃).

-

Data Acquisition: The spectrum is acquired using a proton-decoupled sequence to ensure that each unique carbon appears as a single line. A larger number of scans is necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data and Interpretation The ¹³C NMR spectrum of 2-MeTHF shows five distinct signals, corresponding to the five carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 (methine, α to O) | ~75.9 |

| C5 (methylene, α to O) | ~67.5 |

| C3 (methylene) | ~34.9 |

| C4 (methylene) | ~25.8 |

| CH₃ (methyl) | ~21.3 |

Table 2: ¹³C NMR Data for this compound.

-

Causality in the Spectrum:

-

C2 and C5: These carbons are directly attached to the highly electronegative oxygen atom, causing them to be significantly deshielded and appear at the most downfield positions.

-

C3 and C4: These methylene carbons are further from the oxygen and appear at intermediate chemical shifts.

-

Methyl Carbon: The methyl carbon is the most shielded, appearing at the most upfield position.

-

Visualization: NMR Structural Assignment

The following diagram illustrates the structure of 2-MeTHF with numbered positions corresponding to the NMR data tables.

Caption: Structure of 2-MeTHF with carbon numbering for NMR correlation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

-

Expert Insight: Choosing the Right Technique For a liquid sample like 2-MeTHF, Attenuated Total Reflectance (ATR) is a modern, efficient method. It requires minimal sample preparation—just a drop of liquid on the ATR crystal—and is much faster than traditional transmission methods using salt plates.[3]

-

Experimental Protocol: ATR-IR Acquisition

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a single drop of 2-MeTHF onto the crystal surface.

-

Data Acquisition: Obtain the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

-

Data and Interpretation The IR spectrum of 2-MeTHF is dominated by absorptions from C-H and C-O bonds.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |

| 2970 - 2850 | C-H (sp³) stretching | Strong |

| 1460 | CH₂ scissoring / CH₃ asymmetric bending | Medium |

| 1090 | C-O-C asymmetric stretching (ether) | Strong |

Table 3: Key IR Absorption Bands for this compound.[3][7]

-

Causality in the Spectrum:

-

C-H Stretch Region: The strong bands just below 3000 cm⁻¹ are characteristic of C-H bonds on sp³-hybridized carbons, confirming the saturated nature of the molecule.

-

C-O-C Stretch: The most diagnostic peak is the very strong absorption around 1090 cm⁻¹. This intense band is characteristic of the asymmetric C-O-C stretching vibration of a cyclic ether, providing definitive evidence for the tetrahydrofuran ring system.

-

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in a reproducible manner that serves as a molecular fingerprint.[8]

-

Experimental Protocol: GC-MS Acquisition

-

Sample Introduction: A dilute solution of 2-MeTHF in a volatile solvent (e.g., dichloromethane) is injected into a Gas Chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), ejecting an electron to form a positively charged molecular ion (M•⁺).

-

Fragmentation & Detection: The unstable molecular ion fragments into smaller, charged ions. These ions are separated by their mass-to-charge ratio (m/z) and detected.

-

-

Data and Interpretation The mass spectrum provides the mass of the parent molecule and clues to its structure from the fragments.

| m/z (Mass/Charge) | Relative Intensity (%) | Proposed Fragment Identity |

| 86 | 18.2 | [C₅H₁₀O]•⁺ (Molecular Ion, M•⁺) |

| 71 | 100.0 | [M - CH₃]⁺ (Loss of methyl group) |

| 43 | 43.1 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

| 41 | 51.8 | [C₃H₅]⁺ (Allyl cation) |

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound.[9]

-

Causality in the Spectrum (Fragmentation):

-

Molecular Ion (m/z 86): The presence of a peak at m/z 86 confirms the molecular weight of C₅H₁₀O.[9]

-

Base Peak (m/z 71): The most abundant fragment (base peak) results from the loss of the methyl group (mass 15) via alpha-cleavage, a very favorable fragmentation pathway for ethers. This produces a stable, resonance-stabilized oxonium ion.[9]

-

Other Fragments: The peak at m/z 43 is also significant and likely corresponds to the acylium ion [CH₃CO]⁺ or the isopropyl cation, formed through further fragmentation and rearrangement.[9]

-

Visualization: Key Fragmentation Pathway

Caption: Primary fragmentation pathway of 2-MeTHF in EI-MS.

Integrated Workflow for Structural Verification

No single technique provides all the necessary information. A robust, self-validating analysis relies on the synergy of all three methods. This workflow ensures the highest degree of confidence in the sample's identity and purity.

Caption: Integrated workflow for the spectroscopic verification of 2-MeTHF.

Conclusion

The spectroscopic signature of this compound is distinct and readily characterizable through a combination of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy definitively identifies the characteristic cyclic ether functional group, and Mass Spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern. By employing the integrated analytical workflow described in this guide, researchers and drug development professionals can confidently establish the identity, purity, and structural integrity of this compound, ensuring the reliability and reproducibility of their scientific work.

References

-

Furan, tetrahydro-2-methyl- . NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

This compound | C5H10O | CID 7301 . PubChem. National Center for Biotechnology Information. [Link]

-

Furan, tetrahydro-2-methyl- . NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives . eCommons. University of Dayton. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . Organic Process Research & Development. American Chemical Society. [Link]

-

Fragmentation Patterns in Mass Spectra . Chemguide. [Link]

Sources

- 1. Furan, tetrahydro-2-methyl- [webbook.nist.gov]

- 2. Furan, tetrahydro-2-methyl- [webbook.nist.gov]

- 3. This compound | C5H10O | CID 7301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound(96-47-9) 1H NMR spectrum [chemicalbook.com]

- 7. ecommons.udayton.edu [ecommons.udayton.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. This compound(96-47-9) MS spectrum [chemicalbook.com]

Lewis basicity of 2-Methyltetrahydrofuran compared to THF

An In-Depth Technical Guide: A Comparative Analysis of the Lewis Basicity of 2-Methyltetrahydrofuran versus Tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of a solvent is a critical parameter in chemical synthesis, profoundly influencing reaction kinetics, yield, and process efficiency. Tetrahydrofuran (THF) has long been a solvent of choice in organometallic chemistry due to its favorable properties as a Lewis base. However, its bio-derived counterpart, this compound (2-MeTHF), has emerged as a superior, greener alternative, prompting a detailed examination of its fundamental chemical properties. This guide provides an in-depth analysis of the Lewis basicity of 2-MeTHF compared to THF. We will explore the structural and electronic factors governing their basicity, present quantitative data, detail experimental methodologies for their determination, and discuss the profound practical implications of these differences in modern chemical synthesis.

Introduction to Lewis Basicity in Ethereal Solvents

In the context of organic and organometallic chemistry, a Lewis base is a species that can donate a pair of electrons to a Lewis acid (an electron-pair acceptor) to form a Lewis adduct. For ethereal solvents like Tetrahydrofuran (THF) and this compound (2-MeTHF), the oxygen atom, with its two lone pairs of electrons, is the center of Lewis basicity.[1][2][3] This property is paramount in reactions involving metal-containing reagents, such as Grignard and organolithium reagents, where the solvent's ability to coordinate to the metal center stabilizes the reagent and modulates its reactivity.[4][5][6]

THF is a polar aprotic solvent widely recognized for its strong solvating capabilities for cations and Lewis acids.[1] 2-MeTHF, often derived from renewable resources like furfural, is positioned as an ecologically favorable substitute for THF.[3][7] It offers significant process advantages, including a higher boiling point, limited miscibility with water, and a reduced tendency to form explosive peroxides.[8][9] Understanding the nuanced differences in their Lewis basicity is crucial for chemists to optimize reaction conditions and leverage the full potential of these solvents.

The Interplay of Electronic and Steric Effects

The Lewis basicity of an ether is not a simple function of electron density alone; it is a delicate balance between electronic and steric factors. While both THF and 2-MeTHF are cyclic ethers, the single methyl group in 2-MeTHF creates a significant divergence in their interaction with Lewis acids.

-

Electronic Effect (Inductive Effect): The methyl group on the C2 position of the 2-MeTHF ring is an electron-donating group. Through an inductive effect (+I), it pushes electron density towards the rest of the ring, including the oxygen atom. This increase in electron density on the oxygen should, in principle, enhance its ability to donate a lone pair, thereby increasing its Lewis basicity compared to THF.

-

Steric Effect (Steric Hindrance): Conversely, the same methyl group introduces significant steric bulk around the ethereal oxygen. This physical obstruction can impede the approach of a Lewis acid, making the formation of a Lewis adduct more energetically demanding, particularly with bulky Lewis acids.[10] This steric hindrance counteracts the electronic effect and tends to decrease the observed Lewis basicity.

The net Lewis basicity is determined by which of these two opposing forces predominates. Multiple studies and quantitative data indicate that for most interactions, the steric hindrance of the methyl group is the more significant factor.[10][11] Consequently, THF is generally considered a stronger Lewis base than 2-MeTHF. The Lewis basicity of these compounds generally follows the order: THF > 2-MeTHF > Diethyl Ether.[11][12][13][14]

Caption: Balance of electronic vs. steric effects in 2-MeTHF.

Quantitative Comparison of Lewis Basicity

The difference in Lewis basicity can be quantified using several experimental parameters. The Donor Number (DN), in particular, provides a direct measure.

| Parameter | Tetrahydrofuran (THF) | This compound (2-MeTHF) | Diethyl Ether (Et₂O) | Reference(s) |

| Donor Number (DN), kcal/mol | 20.0 | 18.0 | 19.2 | [15][16][17] |

| Dipole Moment, Debye | 1.69 - 1.75 | 1.38 | 1.11 - 1.15 | [11][17] |

| Relative Solvation Energy , kcal/mol | 0 (Reference) | 0.6 | 2.3 | [11][17] |

-

Donor Number (DN): Defined as the negative enthalpy value for the formation of a 1:1 adduct with the standard Lewis acid antimony pentachloride (SbCl₅), the DN is a direct measure of Lewis basicity.[15] THF's higher DN of 20.0 kcal/mol compared to 2-MeTHF's 18.0 kcal/mol provides clear quantitative evidence that THF is the stronger Lewis base.[15][17]

Experimental Methodologies for Determining Lewis Basicity

Several spectroscopic techniques can be employed to probe and quantify the strength of Lewis acid-base interactions in solution.

The Gutmann-Beckett Method via ³¹P NMR Spectroscopy

This is a widely adopted method for assessing Lewis acidity, which can be adapted to compare the basicity of solvents.[18][19] It relies on a probe molecule, triethylphosphine oxide (Et₃PO), which contains a phosphorus atom whose NMR chemical shift is highly sensitive to its electronic environment.

Principle: When Et₃PO (a Lewis base) interacts with a Lewis acid, its oxygen atom donates electron density, causing a deshielding effect on the adjacent phosphorus nucleus. This deshielding results in a downfield shift in the ³¹P NMR spectrum.[19][20] By measuring this shift in different solvents, one can infer the solvent's ability to compete with the probe for the Lewis acid, thus comparing their relative basicities.

Experimental Protocol:

-

Prepare a Stock Solution: Dissolve a known concentration of the Lewis acid (e.g., AlCl₃, BF₃·OEt₂) and the Et₃PO probe in a non-coordinating "blank" solvent (e.g., CD₂Cl₂ or C₆D₆).

-

Acquire Reference Spectrum: Record the ³¹P NMR spectrum of the stock solution. Note the chemical shift (δ₁) of the Et₃PO-Lewis acid adduct.

-

Introduce Test Solvent: Add a precise volume of the solvent to be tested (e.g., THF) to the NMR tube.

-

Equilibrate and Acquire Spectrum: Allow the solution to equilibrate. The test solvent will compete with Et₃PO for the Lewis acid, establishing a new equilibrium. Record the new ³¹P NMR spectrum and note the shifted chemical shift (δ₂). A shift back towards the value of free Et₃PO indicates displacement by the solvent.

-

Repeat with Second Solvent: Repeat steps 3 and 4 with 2-MeTHF.

-

Analysis: The solvent that causes a larger upfield shift (a greater displacement of Et₃PO) is the stronger Lewis base.

Caption: Experimental workflow for the Gutmann-Beckett method.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is another powerful tool for studying Lewis acid-base interactions by observing changes in the vibrational frequencies of specific chemical bonds.[21][22]

Principle: A probe molecule with a distinct infrared absorption band, such as the C=O stretch of acetone or the C≡N stretch of acetonitrile, is used. When the probe's lone pair coordinates to a Lewis acid, the bond is weakened, causing its stretching frequency to shift to a lower wavenumber (a redshift). The magnitude of this shift is proportional to the strength of the interaction. By observing the competition between a solvent and the probe, relative basicity can be determined.

Experimental Protocol:

-

Select Probe and Lewis Acid: Choose a Lewis acid and a probe molecule with a strong, isolated IR absorption band (e.g., acetone).

-

Prepare Solution: Dissolve the Lewis acid in an IR-transparent, non-coordinating solvent (e.g., CCl₄).

-

Acquire Background Spectrum: Record the IR spectrum of this solution.

-

Add Probe: Add a small, known amount of the acetone probe and record the spectrum. Observe the original C=O stretch and the new, redshifted peak corresponding to the acetone-Lewis acid adduct.

-

Titrate with Test Solvent: Incrementally add the test solvent (THF or 2-MeTHF). As the solvent displaces the acetone from the Lewis acid, the intensity of the adduct peak will decrease, while the intensity of the free acetone peak will increase.

-

Analysis: The solvent that more effectively displaces the probe molecule at an equivalent concentration is the stronger Lewis base.

Practical Implications in Chemical Synthesis

While quantitative data establish THF as the stronger Lewis base, this does not inherently make it the better solvent for all applications. The optimal level of basicity is reaction-dependent.

Grignard Reagents (RMgX)

Both THF and 2-MeTHF are superior solvents for Grignard reactions compared to diethyl ether.[4] The solvent molecules coordinate to the magnesium atom, solubilizing the reagent and influencing the Schlenk equilibrium.[6]

-

THF: Its strong coordination provides excellent stabilization for the Grignard reagent.[1][23]

-

2-MeTHF: Interestingly, the slightly weaker coordination offered by 2-MeTHF can be advantageous.[7] By not "over-stabilizing" the reagent, 2-MeTHF can leave the Grignard reagent more reactive, leading to faster reactions and higher yields in some cases.[7][24] Furthermore, the practical benefits of 2-MeTHF are immense: its higher boiling point (80°C vs. 66°C for THF) allows for higher reaction temperatures, and its limited water miscibility drastically simplifies aqueous workups and product isolation, making it a more process-friendly and "green" option.[8][11][25]

Organolithium Reagents (RLi)

For reactions involving highly reactive organolithium reagents, solvent stability is critical. THF can be deprotonated at the α-position by strong bases like n-BuLi, especially at temperatures above -20°C. 2-MeTHF exhibits significantly greater stability in the presence of organolithiums, which is a critical advantage for reactions requiring elevated temperatures.[26]

Lewis Acid Catalysis

In reactions catalyzed by a Lewis acid, the solvent can act as a competitive inhibitor if it coordinates too strongly to the catalyst.

-

THF: Its high Lewis basicity can lead to strong coordination with the Lewis acid catalyst, potentially deactivating it or reducing its efficacy by preventing substrate binding.

-

2-MeTHF: As a weaker Lewis base, 2-MeTHF is less likely to compete with the substrate for the catalyst's active site. This can lead to improved catalytic turnover and overall reaction efficiency, making it a better solvent choice in many Lewis acid-catalyzed transformations.

Conclusion

A comprehensive analysis reveals that Tetrahydrofuran is a stronger Lewis base than this compound . This is quantitatively supported by its higher Donor Number and is primarily attributed to the less sterically encumbered nature of its ethereal oxygen.[11][17] The methyl group in 2-MeTHF creates a steric shield that, despite its electron-donating inductive effect, ultimately reduces the molecule's ability to donate its lone pairs to a Lewis acid.[10]

References

-

Wikipedia. Tetrahydrofuran. [Link]

-

Wikipedia. Gutmann–Beckett method. [Link]

-

Quora. Is THF acidic or basic?. [Link]

-

Quora. Why is THF used in Grignard?. [Link]

-

Wikipedia. This compound. [Link]

-

Pace, V. This compound: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry. ResearchGate. [Link]

-

Chemistry Stack Exchange. Grignard Reagent in THF vs in Diethyl ether. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Why this compound (2-MeTHF) is the Smart Choice Over THF. [Link]